molecular formula C11H14N2O5 B10777927 Corynecin I CAS No. 1885-08-1

Corynecin I

Cat. No.: B10777927
CAS No.: 1885-08-1
M. Wt: 254.24 g/mol
InChI Key: PIVQDUYOEIAFDM-QWRGUYRKSA-N
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Chemical Reactions Analysis

Types of Reactions: Corynecin I undergoes various chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: The acetyl group can be substituted with other acyl groups through chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are various acyl derivatives of this compound.

Mechanism of Action

Corynecin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to that of chloramphenicol, making this compound effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acyl group derived from acetate, pyruvate, and alanine . This distinct structural feature contributes to its specific antibacterial properties and makes it a valuable compound for studying the biosynthesis and mechanisms of action of chloramphenicol analogs.

Properties

CAS No.

1885-08-1

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m0/s1

InChI Key

PIVQDUYOEIAFDM-QWRGUYRKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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